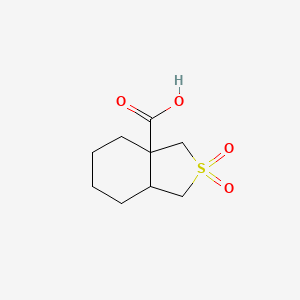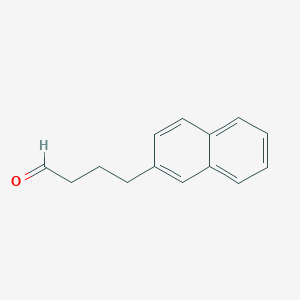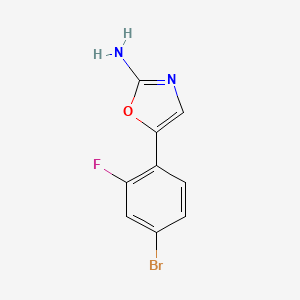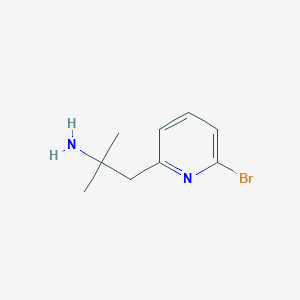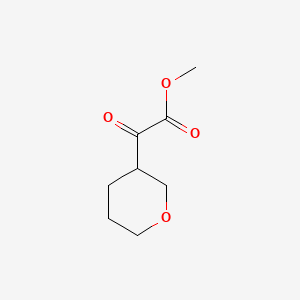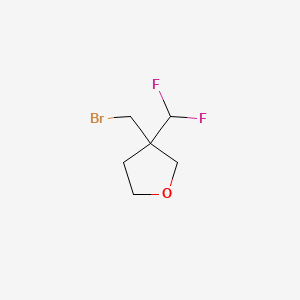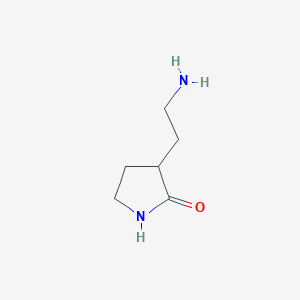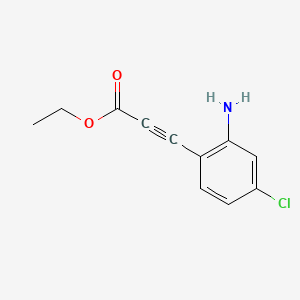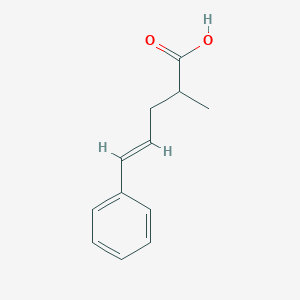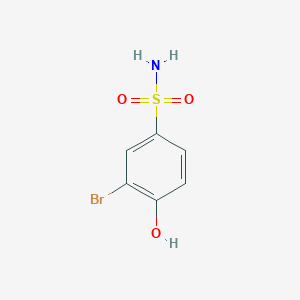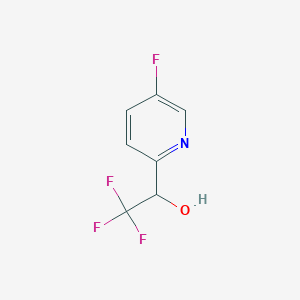
2-Pyridinemethanol, 5-fluoro-alpha-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol is a fluorinated organic compound that features both trifluoromethyl and fluoropyridinyl groups
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol typically involves the reaction of 5-fluoropyridine with a trifluoromethylating agent. One common synthetic route includes the use of trifluoroacetaldehyde and a base to facilitate the formation of the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into alcohols or amines, depending on the reducing agent used, such as lithium aluminum hydride.
Scientific Research Applications
2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique fluorinated structure makes it valuable in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways due to its ability to act as a fluorinated probe.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the fluoropyridinyl moiety can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate biological pathways effectively .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol can be compared with other fluorinated compounds, such as:
2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone: This compound has a similar structure but differs in the position of the fluorine atom on the pyridine ring, which can affect its reactivity and applications.
1-(5-fluoropyridin-2-yl)ethan-1-ol:
These comparisons highlight the unique aspects of 2,2,2-Trifluoro-1-(5-fluoropyridin-2-yl)ethan-1-ol, such as its enhanced stability and reactivity due to the presence of both trifluoromethyl and fluoropyridinyl groups.
Properties
CAS No. |
1286776-46-2 |
|---|---|
Molecular Formula |
C7H5F4NO |
Molecular Weight |
195.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-fluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H5F4NO/c8-4-1-2-5(12-3-4)6(13)7(9,10)11/h1-3,6,13H |
InChI Key |
ZWUQASWPDGMMIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1F)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


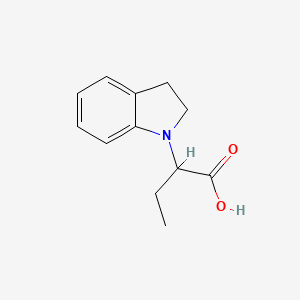
![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]sulfanyl}acetic acid](/img/structure/B13547979.png)
![[(2-Methyl-1,3-thiazol-4-yl)methyl][(5-phenylthiophen-2-yl)methyl]amine dihydrochloride](/img/structure/B13547982.png)
![1-[(3-Bromo-4-methylphenyl)methyl]piperazine](/img/structure/B13547993.png)
